methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate
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Overview
Description
Methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Methyl-2-formyl benzoate as a Bioactive Precursor
Methyl-2-formyl benzoate, though not the exact compound , shares a structural similarity and is recognized for its diverse pharmacological activities. It serves as a bioactive precursor in the organic synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance as a precursor for new bioactive molecules and its versatile applications in pharmaceutical synthesis underline its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Biological and Pharmacological Applications
1,5-Benzoxazepine Scaffold for Drug Development
The 1,5-benzoxazepine scaffold, part of the queried compound's structure, is recognized for its varied pharmacological properties. It is not only a valuable building block in organic synthesis but also exhibits significant biological and pharmacological properties, including anticancer, antibacterial, and antifungal activities. Additionally, its interaction with G-protein-coupled receptors opens pathways for its incorporation into potential drugs for treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
JL13 - A Pyridobenzoxazepine Compound with Atypical Antipsychotic Activity
JL13, a compound closely related to the queried structure, shows promise as an atypical antipsychotic drug. It shares behavioral properties with clozapine, a well-known antipsychotic, without inducing significant motor side effects. Its high resemblance to clozapine in various pharmacological tests underscores its potential as a new molecule in psychiatric treatment (Bruhwyler et al., 1997).
Synthetic Applications
Synthetic Utilities of O-Phenylenediamines
The synthesis of compounds like benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines showcases the relevance of these compounds in synthesizing derivatives with potential biological applications. This emphasizes the importance of understanding and developing efficient synthetic routes for these compounds, which can have broad implications in medicinal chemistry (Ibrahim, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the nature of its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of the compound .
properties
IUPAC Name |
methyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)11-2-5-14(6-3-11)19-9-12-8-13(18)4-7-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCWMPXXMKAIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate |
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